N-Propyl methacrylate

Description

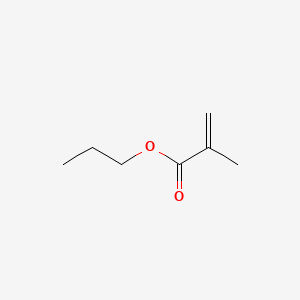

N-Propyl methacrylate (CAS: 2210-28-8) is an alkyl methacrylate ester with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol. It is structurally characterized by a methacryloyl group (CH₂=C(CH₃)COO−) bonded to an n-propyl chain. This compound is primarily used in polymer synthesis, yielding hard, transparent resins suitable for industrial applications, including plastics intended for repeated food contact . Its polymerization behavior and physical properties distinguish it from other alkyl methacrylates and acrylates, as discussed below.

Propriétés

IUPAC Name |

propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-5-9-7(8)6(2)3/h2,4-5H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHARPDSAXCBDDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Record name | N-PROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25609-74-9 | |

| Record name | Propyl methacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25609-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025973 | |

| Record name | Propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-propyl methacrylate is a clear pale orange liquid. (NTP, 1992), Clear pale orange liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | N-PROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Propyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

286 °F at 760 mmHg (NTP, 1992), 141 °C | |

| Record name | N-PROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Propyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

86 °F (NTP, 1992) | |

| Record name | N-PROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), Miscible with ethyl alcohol, ethyl ether, Insoluble in water | |

| Record name | N-PROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Propyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9022 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C | |

| Record name | N-PROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Propyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.38 [mmHg], 6.38 mm Hg at 25 °C | |

| Record name | n-Propyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Propyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, pale orange liquid | |

CAS No. |

2210-28-8 | |

| Record name | N-PROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Propyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95Q6J7A6N3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Propyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Propyl methacrylate can be synthesized through the esterification of methacrylic acid with n-propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing of the reactants. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Analyse Des Réactions Chimiques

Types of Reactions: N-Propyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form poly(this compound), a polymer with excellent mechanical properties.

Copolymerization: It can copolymerize with other monomers, such as methyl methacrylate or butyl acrylate, to produce copolymers with tailored properties.

Common Reagents and Conditions:

Free Radical Initiators: Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN).

Solvents: Reactions are often carried out in solvents like toluene or ethyl acetate to control the reaction rate and polymer properties.

Major Products:

Poly(this compound): A homopolymer with high clarity and hardness.

Copolymers: Depending on the comonomers used, the resulting copolymers can have varied properties suitable for different applications.

Applications De Recherche Scientifique

Polymer Synthesis

N-Propyl methacrylate is primarily used as a monomer in the synthesis of polymers. It can be copolymerized with other monomers to create materials with tailored properties.

Case Study: Copolymerization with N-Vinyl Pyrrolidone

A study investigated the copolymerization of this compound with N-vinyl pyrrolidone to create hydrogels. The resulting materials exhibited enhanced transparency and mechanical properties, making them suitable for biomedical applications such as contact lenses. The addition of crosslinking agents improved the swelling behavior and thermal stability of the hydrogels, indicating their potential for use in drug delivery systems .

Biomedical Applications

This compound is gaining traction in biomedical fields due to its biocompatibility and versatility.

Case Study: Bone Tissue Engineering

Research has demonstrated that scaffolds made from this compound-based polymers exhibit favorable microstructural properties for bone tissue engineering. These scaffolds were designed to be macroporous, allowing for better cell infiltration and nutrient transport. The mechanical properties were assessed using nanoindentation tests, confirming their suitability for hard tissue applications .

Case Study: Dental Materials

In dental applications, this compound is utilized in dental composites and adhesives due to its low viscosity and good adhesion properties. Studies have shown that incorporating this compound into dental materials can enhance their mechanical strength and durability while maintaining aesthetic qualities .

Coatings and Adhesives

This compound is also employed in the development of coatings and adhesives due to its excellent adhesion properties.

Application Example: Protective Coatings

This compound-based coatings provide protection against environmental factors while offering flexibility and durability. These coatings are particularly useful in automotive and industrial applications where resistance to abrasion and chemical exposure is critical.

Plasticizers

As a plasticizer, this compound improves the flexibility and workability of various polymer formulations. This application is crucial in producing flexible plastics that require enhanced performance characteristics without compromising structural integrity .

Summary Table of Applications

Mécanisme D'action

The primary mechanism of action for N-Propyl methacrylate involves its polymerization to form long-chain polymers. The polymerization process is initiated by free radicals, which react with the methacrylate monomers to form a growing polymer chain. The resulting polymers have high mechanical strength and clarity, making them suitable for various applications.

Comparaison Avec Des Composés Similaires

Structural and Molecular Differences

N-Propyl methacrylate belongs to the methacrylate family, which features a methyl group on the alpha carbon of the acrylate backbone (CH₂=C(CH₃)COOR). This structural nuance contrasts with acrylates (e.g., n-propyl acrylate, CH₂=CHCOOR), which lack the methyl group, leading to differences in polymerization kinetics and polymer properties.

Key Compounds for Comparison:

Methyl Methacrylate (MMA, CAS: 80-62-6):

- Formula: C₅H₈O₂ , Molecular Weight: 100.12 g/mol.

- The shortest alkyl chain in the methacrylate series, offering high rigidity and clarity in polymers.

Ethyl Methacrylate (EMA, CAS: 97-63-2):

- Formula: C₆H₁₀O₂ , Molecular Weight: 114.14 g/mol.

- Longer ethyl chain increases flexibility compared to MMA.

Isopropyl Methacrylate (CAS: 4655-34-9):

- Formula: C₇H₁₂O₂ , Molecular Weight: 128.17 g/mol.

- Branched isopropyl group may introduce steric hindrance during polymerization.

n-Propyl Acrylate (CAS: 925-60-0):

- Formula: C₆H₁₀O₂ , Molecular Weight: 114.14 g/mol.

- Acrylate ester without the alpha-methyl group, leading to softer polymers.

Physical and Polymer Properties

Notes:

- This compound forms polymers with properties similar to MMA but with enhanced solubility due to the longer alkyl chain.

- Isopropyl methacrylate may exhibit yellowing due to branching, unlike its linear n-propyl counterpart .

- n-Propyl acrylate produces softer polymers due to the absence of the alpha-methyl group, making it ideal for adhesives .

Activité Biologique

N-Propyl methacrylate (NPM) is an important methacrylate monomer used in various applications, including polymers and coatings. Its biological activity has garnered attention due to its potential applications in biomedical materials and its interactions with biological systems. This article synthesizes recent findings on the biological activity of this compound, highlighting its antimicrobial properties, biocompatibility, and toxicity.

This compound is a colorless liquid with the chemical formula . It contains a methacrylate group which is known for its reactivity in polymerization processes. The structure of NPM can be represented as follows:

This structure contributes to its utility in forming copolymers and modifying the properties of materials.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties when incorporated into polymeric matrices. For instance, a study on methacrylate-based bone cements showed that incorporating N-halamine compounds with methacrylate significantly enhanced antibacterial performance against Staphylococcus aureus and Escherichia coli . The results indicated that at concentrations of 20% to 25%, the contact and releasing-type bacteriostasis rates reached 100% (p < 0.001), demonstrating strong antimicrobial efficacy.

Table 1: Antimicrobial Efficacy of this compound-Based Composites

| Concentration (%) | S. aureus Inhibition (%) | E. coli Inhibition (%) |

|---|---|---|

| 5 | 70 | 65 |

| 10 | 85 | 80 |

| 15 | 90 | 88 |

| 20 | 100 | 95 |

| 25 | 100 | 100 |

Biocompatibility

The biocompatibility of this compound is critical for its use in medical applications. A study involving the injection of NPM-based materials into mice showed promising results regarding biocompatibility. Mice injected with varying concentrations of N-halamine compounds demonstrated no significant toxic reactions over a period of observation (24, 48, and 72 hours) . The material demonstrated good compatibility with embryonic osteoblast precursor cells (MC3T3-E1), indicating potential for use in bone cement formulations.

Toxicity Studies

While this compound shows beneficial properties, toxicity assessments are essential for safe application. Research indicates that high concentrations can lead to cytotoxic effects. For example, studies utilizing nuclear magnetic resonance (NMR) chemical shifts have correlated the reactivity of methacrylate monomers with their potential cytotoxicity . Lowering hydrophobicity has been suggested as a method to mitigate hemolytic activity while optimizing antimicrobial properties .

Case Studies

- Antibacterial PMMA Bone Cement : A study developed a novel antibacterial PMMA bone cement incorporating N-halamine compound methacrylate, which demonstrated enhanced antibacterial properties and good biocompatibility in both in vitro and in vivo models .

- Polymer Blends : Research on blends of poly(methyl methacrylate) with antibacterial agents showed significant antibacterial activity against selected bacteria, indicating the versatility of methacrylate compounds in biomedical applications .

Q & A

Q. What are the recommended methods for synthesizing n-Propyl methacrylate in a laboratory setting?

n-Propyl methacrylate is typically synthesized via esterification of methacrylic acid with n-propanol, catalyzed by strong acids (e.g., sulfuric acid). Key steps include:

- Reflux conditions : Maintain temperatures near the boiling point of n-propanol (97°C) to drive esterification .

- Inhibitors : Add polymerization inhibitors (e.g., 4-methoxyphenol, 200 ppm) to prevent premature polymerization during synthesis .

- Purification : Use fractional distillation under reduced pressure to isolate the product, leveraging its boiling point of ~33°C (at reduced pressure) .

- Characterization : Confirm purity via gas chromatography (GC) and structural validation using H NMR (e.g., peaks at δ 1.6 ppm for methyl groups and δ 4.1 ppm for the propyl ester) .

Q. Which characterization techniques are most effective for confirming the purity and structure of this compound?

- Chromatography : Gas chromatography (GC) with flame ionization detection (FID) is critical for assessing purity, with retention times calibrated against commercial standards .

- Spectroscopy :

- Physical Properties : Measure density (0.91 g/cm) and refractive index (1.414–1.416) to cross-validate against literature .

Q. What safety precautions are essential when handling this compound in experimental settings?

- Hazards : Classified as a flammable liquid (GHS Category 3) and irritant (skin/eye irritation, respiratory toxicity) .

- Handling :

- Use explosion-proof equipment and avoid open flames.

- Work in a fume hood with PPE (nitrile gloves, goggles, lab coat).

- Storage : Store at ≤25°C in amber bottles with inhibitors (e.g., 4-methoxyphenol) to prevent autopolymerization .

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the polymerization conditions of this compound to achieve desired molecular weights?

- Initiator Selection : Use azobisisobutyronitrile (AIBN) at 0.1–1.0 wt% for radical polymerization. Adjust initiator concentration to control molecular weight (higher AIBN reduces ) .

- Solvent Choice : Select solvents with solubility parameters matching n-Propyl methacrylate (δ = 18.8 MPa) to ensure homogeneous polymerization. Toluene (δ = 18.2) or THF (δ = 19.4) are ideal .

- Temperature Control : Polymerize at 60–70°C for 6–24 hours to balance reaction rate and chain termination .

- Post-Polymerization Analysis : Use gel permeation chromatography (GPC) to measure and dispersity () .

Q. How should contradictory data in the literature regarding the solubility parameters of this compound be analyzed and resolved?

- Meta-Analysis : Compare data across studies, noting measurement techniques (e.g., Hansen solubility parameters vs. Hildebrand). For example, δ = 18.8 MPa in polymer studies vs. δ = 19.2 MPa in copolymer applications .

- Experimental Reproducibility : Replicate methods from conflicting studies, ensuring standardized conditions (temperature, purity of reagents) .

- Computational Validation : Use molecular dynamics simulations to predict solubility parameters and cross-validate with empirical data .

Q. What methodologies are employed to study the long-term stability and degradation mechanisms of poly(this compound) under environmental stressors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.